Lapaquistat, also known by its developmental code TAK-475, is classified as a squalene synthase inhibitor. It was developed by Takeda Pharmaceutical Company Limited and was investigated for the treatment of hypercholesterolemia. Unlike traditional statins that inhibit HMG-CoA reductase, Lapaquistat targets squalene synthase, which is involved in the later stages of cholesterol synthesis. This distinction aims to reduce side effects associated with statins by not disrupting the mevalonate pathway, which is crucial for synthesizing various biochemical molecules beyond cholesterol .
Lapaquistat has the molecular formula and a molar mass of 603.11 g/mol. Its structural details can be represented using various chemical notations such as SMILES and InChI codes. The compound features a complex arrangement of carbon rings and functional groups that contribute to its biological activity. The precise 3D conformation plays a significant role in its interaction with squalene synthase .
As a squalene synthase inhibitor, Lapaquistat primarily participates in reactions where it competes with the natural substrate farnesyl diphosphate to prevent its conversion into squalene. This inhibition alters the downstream cholesterol biosynthesis pathway, leading to decreased levels of low-density lipoprotein cholesterol in biological systems. The compound's efficacy has been demonstrated in various animal models where it significantly reduced serum cholesterol levels .
Lapaquistat operates by inhibiting squalene synthase, an enzyme critical for cholesterol biosynthesis. By blocking this enzyme's activity, Lapaquistat reduces the production of squalene, a precursor to cholesterol. This mechanism contrasts with statins that inhibit an earlier step in the cholesterol synthesis pathway (HMG-CoA reductase). Clinical studies have shown that treatment with Lapaquistat leads to decreased levels of plasma cholesterol and triglycerides while promoting favorable changes in coronary plaque composition . Notably, research indicates that this compound can transform unstable coronary plaques into more stable fibromuscular plaques, potentially reducing cardiovascular risks associated with high cholesterol levels .
Lapaquistat exhibits several notable physical and chemical properties:
While Lapaquistat was primarily developed for treating hypercholesterolemia, its potential applications extend to various cardiovascular diseases linked to cholesterol metabolism. Research has indicated that Lapaquistat could play a role in stabilizing atherosclerotic plaques and reducing the risk of myocardial infarction by modifying lipid profiles and plaque composition . Furthermore, ongoing studies explore its use in combination therapies with statins to enhance lipid-lowering effects while mitigating side effects associated with high doses of statins alone .
Lapaquistat acetate (TAK-475) is a selective inhibitor of squalene synthase (SS), the enzyme catalyzing the first committed step in cholesterol biosynthesis. SS converts farnesyl pyrophosphate (FPP) to squalene, positioning it downstream of the mevalonate pathway bifurcation point where isoprenoid synthesis branches off. By inhibiting SS, lapaquistat blocks hepatic cholesterol synthesis without depleting upstream isoprenoids like FPP and geranylgeranyl pyrophosphate (GGPP). This specificity reduces plasma LDL-C by 21.6% in monotherapy and 18.0% when combined with statins [1] [9]. Mechanistically, suppressed hepatic cholesterol synthesis upregulates LDL receptors on hepatocytes, enhancing clearance of apolipoprotein B100-containing lipoproteins (VLDL, LDL) from the bloodstream [2] [4].
Table 1: Lipid-Lowering Efficacy of Lapaquistat Acetate
Treatment Regimen | Dose (mg/day) | LDL-C Reduction (%) | Study Duration (weeks) |
---|---|---|---|
Monotherapy | 100 | 21.6% | 12 |
Statin Combination | 100 | 18.0% | 24 |
Monotherapy | 50 | 18.0% | 12 |
Unlike statins—which inhibit HMG-CoA reductase at the pathway’s entry point—lapaquistat’s distal inhibition preserves critical non-sterol isoprenoids. Statins reduce synthesis of isopentenyl pyrophosphate, FPP, GGPP, and ubiquinone (CoQ10), contributing to pleiotropic effects but also myotoxicity. Lapaquistat increases FPP accumulation by >50% due to loss of cholesterol-mediated feedback inhibition on HMG-CoA reductase [4] [6]. This biochemical divergence has two key implications:
Lapaquistat’s SS inhibition increases cellular pools of FPP and GGPP, driving post-translational prenylation of proteins governing inflammatory and fibrotic pathways. In WHHLMI rabbits, treatment:
By sparing the early mevalonate pathway, lapaquistat preserves synthesis of CoQ10—an essential mitochondrial electron transporter. Key findings include:
Table 2: Lapaquistat's Effects on Atherosclerotic Plaque Composition in WHHLMI Rabbits
Plaque Component | Change vs. Control | Functional Implication |
---|---|---|
Macrophage infiltration | ↓ 45% | Reduced inflammation |
Extracellular lipid content | ↓ 50% | Decreased necrotic core size |
Collagen density | ↑ 25–30% | Enhanced fibrous cap stability |
MMP-1 expression | ↓ 35% | Inhibited extracellular matrix degradation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7